molecular formula C8H3F4N B123455 2-Fluoro-3-(trifluoromethyl)benzonitrile CAS No. 146070-35-1

2-Fluoro-3-(trifluoromethyl)benzonitrile

Cat. No. B123455
CAS RN: 146070-35-1
M. Wt: 189.11 g/mol
InChI Key: NMWOWGXPPBIZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-(trifluoromethyl)benzonitrile is a laboratory chemical . It is used as a pharmaceutical intermediate and for the synthesis of diphenylthioethers . It is also used in the determination of the electron affinity of 1,3,5,7-cyclooctatetraene (COT) .


Synthesis Analysis

The synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles has been achieved in good to excellent yields by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . A copper-mediated three-component reaction of o-iodoanilines, anilines, and ethyl trifluoropyruvate has also been reported .


Molecular Structure Analysis

The molecular formula of 2-Fluoro-3-(trifluoromethyl)benzonitrile is C8H3F4N . The exact mass and monoisotopic mass is 189.02016175 g/mol . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

2-Fluorobenzonitrile reacts with lithium N,N -dialkylaminoborohydride reagent to yield 2- (N,N -dialkylamino)benzylamines .


Physical And Chemical Properties Analysis

The molecular weight of 2-Fluoro-3-(trifluoromethyl)benzonitrile is 189.11 g/mol . It has a topological polar surface area of 23.8 Ų . The density is 1.323 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.4495 (lit.) .

Scientific Research Applications

Organic Synthesis Building Block

2-Fluoro-3-(trifluoromethyl)benzonitrile: serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of fluorine atoms and the trifluoromethyl group into other molecules, which can significantly alter the chemical and physical properties of these compounds. This is particularly useful in the development of pharmaceuticals and agrochemicals where such modifications can lead to improved efficacy and stability .

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the synthesis of various biologically active molecules. The trifluoromethyl group is a common moiety in many drugs due to its lipophilicity and metabolic stability. Incorporating this group into new drug candidates can enhance their pharmacokinetic properties .

Material Science

The compound’s ability to introduce fluorine atoms into polymers and other materials is valuable in material science. Fluorinated compounds often exhibit enhanced resistance to solvents, acids, and bases, as well as increased thermal stability. This makes them suitable for use in harsh chemical environments or high-temperature applications .

Catalyst Design

2-Fluoro-3-(trifluoromethyl)benzonitrile: can act as a ligand in catalyst design, particularly in transition metal complexes. The electron-withdrawing nature of the fluorine atoms and trifluoromethyl group can modulate the electronic properties of the metal center, potentially leading to catalysts with improved activity or selectivity .

Fluorine-19 NMR Studies

Due to the presence of fluorine atoms, this compound is an excellent candidate for fluorine-19 nuclear magnetic resonance (NMR) studies. It can be used as a standard or as a structural probe to investigate the environment around fluorine atoms in various chemical systems .

Pesticide Development

The introduction of fluorine atoms into pesticides can result in compounds with enhanced insecticidal or herbicidal activity. The trifluoromethyl group, in particular, is known to improve the biological activity of pesticides, making 2-Fluoro-3-(trifluoromethyl)benzonitrile a valuable precursor in the development of new formulations .

Mechanism of Action

While the specific mechanism of action for 2-Fluoro-3-(trifluoromethyl)benzonitrile is not explicitly mentioned in the sources, it is noted that a relatively high acidity should enhance diols binding, possibly facilitating formation of a spiroboronate with adenosine monophosphate, which may result in antimicrobial activity .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin or if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation .

properties

IUPAC Name

2-fluoro-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F4N/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWOWGXPPBIZNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333860
Record name 2-Fluoro-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(trifluoromethyl)benzonitrile

CAS RN

146070-35-1
Record name 2-Fluoro-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-(trifluoromethyl)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-3-(trifluoromethyl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-Fluoro-3-(trifluoromethyl)benzonitrile
Reactant of Route 3
Reactant of Route 3
2-Fluoro-3-(trifluoromethyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
2-Fluoro-3-(trifluoromethyl)benzonitrile
Reactant of Route 5
Reactant of Route 5
2-Fluoro-3-(trifluoromethyl)benzonitrile
Reactant of Route 6
Reactant of Route 6
2-Fluoro-3-(trifluoromethyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.